(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral amino acid derivative featuring:
- A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.
- A 6-methoxypyridin-3-yl substituent on the β-carbon of the propanoic acid backbone.
- A carboxylic acid group, enabling its use in peptide coupling reactions.
This compound is widely employed in medicinal chemistry and drug development due to its structural versatility. The Boc group enhances solubility and stability during synthesis, while the pyridyl moiety contributes to bioactivity and binding interactions .
Properties
IUPAC Name |
(2S)-3-(6-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYUBWLROZZQIE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthesis. A validated method involves reacting the starting amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). For example, in the synthesis of N-Boc-L-propargylglycine, Boc₂O is added dropwise to a solution of the amino acid in dichloromethane (DCM) under anhydrous conditions, achieving yields of 85–92%. The reaction is monitored via thin-layer chromatography (TLC) until completion, with purification via silica gel chromatography using petroleum ether/ethyl acetate gradients.
Coupling and Deprotection
The final assembly involves coupling the Boc-protected amino acid with the methoxypyridine derivative. Ethyl-3-(6-methoxypyridin-3-yl)propanoate is synthesized via esterification, followed by saponification using sodium hydroxide in ethanol/water mixtures to yield the free carboxylic acid. Deprotection of the Boc group is achieved with trifluoroacetic acid (TFA) in DCM, with yields exceeding 90% when monitored via ¹H NMR for the disappearance of the tert-butyl singlet at δ 1.4 ppm.
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0°C, 4 h | 85–92% | Silica gel chromatography |
| Methoxypyridine Coupling | 3-Bromo-6-methoxypyridine, Pd(PPh₃)₄, 80°C | 61–75% | Recrystallization (ethanol) |
| Deprotection | TFA/DCM (1:1), 2 h, RT | ≥90% | Rotary evaporation |
Industrial-Scale Production Strategies
Continuous Flow Processes
Industrial synthesis prioritizes scalability and efficiency. Continuous flow microreactor systems are employed for Boc protection, enabling precise temperature control and reduced reaction times compared to batch processes. For example, a flow system with a residence time of 10 minutes achieves 95% conversion at 25°C, minimizing side product formation.
Green Chemistry Considerations
Solvent recovery systems are integrated to reduce waste. Ethyl acetate is recycled via distillation, while TFA is neutralized with sodium bicarbonate before disposal. These practices align with environmental regulations and reduce production costs by 20–30%.
Analytical Characterization
Spectroscopic Methods
¹H NMR confirms the stereochemical integrity of the (S)-enantiomer, with characteristic signals for the Boc group (δ 1.4 ppm, singlet) and methoxypyridine (δ 3.9 ppm, singlet). Chiral HPLC using a phenyl column resolves enantiomers, with retention times of 12.3 minutes for the (S)-form and 14.1 minutes for the (R)-form.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight, showing a peak at m/z 296.32 [M+H]⁺. High-resolution MS (HRMS) further confirms the molecular formula C₁₄H₂₀N₂O₅.
Table 2: Analytical Data Summary
| Technique | Key Observations | Citations |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 1.4 (s, 9H, Boc), 3.9 (s, 3H, OCH₃) | |
| Chiral HPLC | t_R = 12.3 min (S-enantiomer) | |
| ESI-MS | m/z 296.32 [M+H]⁺ |
Comparative Analysis of Methodologies
Yield Optimization
Batch processes using Boc₂O in DCM achieve higher yields (85–92%) compared to solvent-free methods (70–78%). Microwave-assisted coupling reduces reaction times from 16 hours to 2 hours but requires specialized equipment.
Environmental Impact
Flow systems reduce solvent usage by 40% and energy consumption by 35% compared to traditional batch reactors. However, initial capital costs are 50% higher, necessitating cost-benefit analyses for large-scale production.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of the free amino acid derivative.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The methoxypyridine moiety may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Aromatic Substituents
The β-aromatic substituent significantly influences physicochemical and biological properties. Key comparisons include:
Table 1: Substituent-Dependent Properties
Key Insights :
- Pyridyl vs. Phenyl : Pyridyl derivatives (e.g., target compound) exhibit higher polarity and stronger hydrogen-bonding capacity compared to phenyl analogs, improving solubility and target engagement .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) groups enhance solubility, while trifluoromethoxy (electron-withdrawing) groups improve metabolic stability .
Key Insights :
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, identified by CAS number 879559-97-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O5, with a molecular weight of 296.32 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino acid backbone, which is common in peptide synthesis to enhance stability and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O5 |
| Molecular Weight | 296.32 g/mol |
| CAS Number | 879559-97-4 |
| Storage Conditions | 2-8°C |
Synthesis
The synthesis of this compound typically involves the coupling of Boc-protected amino acids with appropriate pyridine derivatives. The synthetic pathway often employs standard peptide coupling reagents to facilitate the formation of the amide bond between the amino acid and the pyridine moiety.
Research indicates that this compound acts as a substrate for various amino acid transport systems, particularly in glioma models. The biological activity is primarily attributed to its interaction with amino acid transporters, which are crucial for nutrient uptake in cancer cells. Studies have shown that it can enter gliosarcoma cells via system-A amino acid transport mechanisms, demonstrating significant tumor-to-normal brain ratios in vivo .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Cellular Uptake : High uptake rates in glioma cell lines.
- Inhibition Studies : Compounds that inhibit amino acid transport systems have shown varying degrees of effectiveness against this compound's uptake, indicating potential pathways for therapeutic intervention.
| Compound | Uptake (%) | Inhibition (%) |
|---|---|---|
| Control | 100 | - |
| (S)-FAMP | 4.77 | 74.66 |
| (R)-NMeFAMP | 7.08 | 53.93 |
Case Studies
- Glioma Models : In studies using rat models with implanted gliosarcoma cells, this compound demonstrated superior uptake compared to other analogs, suggesting its potential utility in targeted drug delivery systems .
- Radiolabeling Studies : Radiolabeled versions of this compound have been evaluated for their biodistribution in tumor models, revealing favorable tumor-to-brain ratios which are essential for effective therapeutic targeting .
Q & A
Q. What are the standard synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, and what key steps ensure stereochemical integrity?
The synthesis typically involves coupling reactions between Boc-protected amino acids and functionalized pyridine derivatives. For example, a Boc-protected amino acid intermediate is reacted with 6-methoxypyridin-3-ylboronic acid under Suzuki-Miyaura conditions to install the pyridine moiety. Critical steps include:
- Protection/deprotection : The Boc group safeguards the amino functionality during coupling, with deprotection achieved via acidic conditions (e.g., TFA) .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts ensure retention of the (S)-configuration. Chiral HPLC or enzymatic resolution may validate enantiomeric purity .
- Purification : Column chromatography (silica gel, eluent: petroleum ether/EtOAc) or preparative HPLC isolates the product from by-products .
Q. How is the compound characterized to confirm structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), methoxy pyridine protons (δ ~3.8–4.0 ppm), and α-proton splitting patterns confirming stereochemistry .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., [M+H] for CHNO: calc. 297.14) and purity (>95%) .
- Polarimetry : Measures optical rotation to validate enantiomeric excess .
Q. What solvents and reaction conditions are optimal for coupling the Boc-protected amino acid with the pyridine moiety?
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) balances solubility and reactivity for boronic acid cross-coupling .
- Catalyst : Pd(PPh) or PdCl(dppf) facilitates Suzuki-Miyaura reactions at 80–100°C .
- Base : NaCO or LiOH in aqueous/organic biphasic systems minimizes side reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with modified pyridine substituents?
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance pyridine reactivity in cross-coupling, while electron-withdrawing groups (e.g., fluoro) may require higher catalyst loading .
- Temperature control : Lower temperatures (0–25°C) reduce racemization risk during coupling .
- Microwave-assisted synthesis : Accelerates reaction times (30 min vs. 12 h) and improves yields by 10–15% for sterically hindered derivatives .
Q. How do structural modifications (e.g., pyridine substituents, Boc replacement) influence biological activity in drug discovery?
- Pyridine modifications : Replacing methoxy with fluoro or chloro groups alters lipophilicity (logP) and target binding. For example, 6-fluoro analogs show enhanced kinase inhibition in cancer models .
- Boc replacement : Substituting Boc with Fmoc or acetyl groups impacts metabolic stability. Fmoc derivatives exhibit longer plasma half-lives in pharmacokinetic studies .
- Activity cliffs : Quantitative structure-activity relationship (QSAR) models identify critical substituents (e.g., 6-methoxy vs. 6-methyl) that cause abrupt changes in IC values .
Q. What analytical strategies resolve contradictions in reported synthetic yields or biological data?
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, catalyst purity) to address yield discrepancies .
- Counter-screening : Test compounds against orthogonal assays (e.g., SPR vs. cell-based) to confirm target specificity .
- Meta-analysis : Compare crystallographic data (e.g., PyMOL models) to identify conformational differences influencing activity .
Q. How is the compound’s stability evaluated under physiological or storage conditions?
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C for Boc-protected derivatives) .
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Boc groups hydrolyze rapidly at pH < 2, mimicking gastric conditions .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .
Q. What computational tools predict the compound’s interactions with biological targets?
- Docking simulations (AutoDock Vina) : Model binding to enzymes (e.g., proteases) using the pyridine moiety as a hydrogen-bond acceptor .
- Molecular dynamics (GROMACS) : Simulate conformational flexibility of the Boc group in aqueous environments .
- ADMET prediction (SwissADME) : Forecast blood-brain barrier permeability (low for this polar compound) and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
